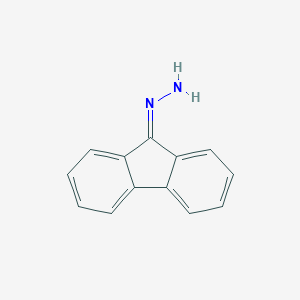

9-Fluorenone hydrazone

概述

描述

9-Fluorenone hydrazone: is an organic compound with the molecular formula C₁₃H₁₀N₂ . It is derived from 9-fluorenone, a well-known aromatic ketone. The compound is characterized by the presence of a hydrazone functional group, which is formed by the reaction of 9-fluorenone with hydrazine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenone hydrazone typically involves the condensation reaction between 9-fluorenone and hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction can be represented as follows:

[ \text{9-Fluorenone} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} ]

The reaction conditions may vary, but a common procedure involves heating the mixture at reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

化学反应分析

Reaction Kinetics and Products

9-Fluorenone hydrazone undergoes oxidation with potassium permanganate (KMnO₄) in alkaline conditions (0.01–0.1 mol dm⁻³ NaOH) to yield 9H-fluorenone as the final product . Key findings include:

-

Stoichiometry : 4 moles of permanganate react with 1 mole of this compound.

-

Reaction Order :

-

First-order dependence on [MnO₄⁻].

-

Fractional orders for [this compound] (0.8) and [OH⁻] (0.6).

-

-

Rate Law :

Mechanistic Pathway

The reaction proceeds via:

-

Formation of a 1:1 intermediate complex between permanganate’s active species (MnO₄·OH²⁻) and this compound.

-

Cleavage of the complex to generate a free radical intermediate .

-

Rapid oxidation of the radical to 9H-fluorenone, confirmed by GC/MS (m/z = 180) and FT-IR (C=O peak at 1725 cm⁻¹) .

Table 1: Kinetic Parameters in Alkaline Medium (25°C)

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 42.3 kJ mol⁻¹ |

| ΔH‡ | 39.8 kJ mol⁻¹ |

| ΔS‡ | -128 J mol⁻¹K⁻¹ |

| ΔG‡ | 78.9 kJ mol⁻¹ |

Comparative Kinetics in H₂SO₄ vs. HClO₄

In acidic media (1.5 mol dm⁻³ H⁺), the oxidation rate is slightly faster in sulfuric acid than in perchloric acid . Key observations:

-

Reaction Order :

-

First-order in [MnO₄⁻].

-

Fractional orders for [this compound] (0.7) and [H⁺] (1.2).

-

-

Mechanism :

-

Protonation of this compound enhances electrophilic attack by MnO₄⁻.

-

Formation of a diazo intermediate precedes ketone formation.

-

Table 2: Activation Parameters in Acidic Medium (20°C)

| Parameter | H₂SO₄ | HClO₄ |

|---|---|---|

| Eₐ (kJ mol⁻¹) | 38.9 | 41.2 |

| ΔH‡ (kJ mol⁻¹) | 36.4 | 38.7 |

| ΔS‡ (J mol⁻¹K⁻¹) | -135 | -130 |

Key Differences Between Media

| Factor | Alkaline Medium | Acidic Medium |

|---|---|---|

| Active Oxidant | MnO₄·OH²⁻ | HMnO₄ |

| Rate-Limiting Step | Radical formation | Diazo intermediate step |

| Thermodynamics | Less spontaneous (ΔG‡↑) | More exothermic (ΔH‡↓) |

Reaction Mechanisms Validated by Spectroscopy

科学研究应用

Corrosion Inhibition

One of the notable applications of 9-fluorenone hydrazone is as an effective corrosion inhibitor for carbon steel in acidic environments. Research has demonstrated that fluorenone hydrazone derivatives significantly reduce corrosion rates in sulfuric acid solutions.

- Mechanism : The inhibition mechanism involves adsorption of the hydrazone onto the metal surface, forming a protective layer that decreases electron transfer between the metal and corrosive agents. Studies using galvanostatic polarization techniques have shown that these compounds act as mixed-type inhibitors, with the highest efficiency observed at specific concentrations (up to 95% at 1000 ppm) .

- Comparison of Derivatives : Different derivatives of fluorenone hydrazones exhibit varying degrees of effectiveness. For instance, chlorinated derivatives have been found to outperform bromo-substituted variants due to steric effects influencing adsorption efficiency .

Oxidation Reactions

This compound has also been studied for its kinetics and mechanisms in oxidation reactions, particularly with permanganate ions in acidic media.

- Kinetics : The oxidation process follows first-order kinetics concerning permanganate concentration, while the order with respect to fluorenone hydrazone is less than unity. The reaction products primarily include 9H-fluorenone, confirming the compound's utility as a substrate in redox reactions .

- Mechanistic Insights : A proposed mechanism involves the formation of an intermediate complex between fluorenone hydrazone and permanganate ions, leading to radical formation and subsequent oxidation to yield ketones . This insight is crucial for understanding how fluorenone derivatives can be utilized in synthetic organic chemistry.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations.

- Wolff-Kishner Reaction : This compound can undergo the Wolff-Kishner reaction, a method for reducing carbonyl groups to methylene groups. This reaction highlights its potential for generating more complex organic structures from simpler precursors .

- Photochromic Materials : Recent studies have explored the use of 9-fluorenone hydrazones in developing photochromic materials. These materials change color upon exposure to light and have applications in optical devices and sensors .

Biological Activities

Hydrazones, including this compound, are recognized for their biological significance.

- Pharmacological Potential : Various studies have indicated that hydrazones possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. This makes them promising candidates for drug development .

Summary Table of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Corrosion Inhibition | Effective inhibitors for carbon steel in acidic solutions | Up to 95% efficiency at optimal concentrations |

| Oxidation Reactions | Reacts with permanganate ions; yields ketones | First-order kinetics; proposed radical mechanism |

| Organic Synthesis | Used as a precursor in various reactions including Wolff-Kishner | Facilitates generation of complex organic structures |

| Biological Activities | Exhibits antimicrobial and anticancer properties | Potential candidates for drug development |

作用机制

The mechanism of action of 9-fluorenone hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can undergo redox reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

9-Fluorenone oxime: Similar to 9-fluorenone hydrazone, this compound is derived from 9-fluorenone and hydroxylamine.

9-Fluorenone thiosemicarbazone: This compound is formed by the reaction of 9-fluorenone with thiosemicarbazide.

9-Fluorenone semicarbazone: This compound is synthesized by reacting 9-fluorenone with semicarbazide.

Uniqueness: this compound is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox properties, coordination chemistry, and biological effects, making it a valuable compound for diverse applications .

生物活性

9-Fluorenone hydrazone, an organic compound with the molecular formula , is derived from the reaction of 9-fluorenone with hydrazine. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a hydrazone functional group () attached to a fluorene moiety. The compound has been characterized using techniques such as X-ray diffraction and various spectroscopic methods (NMR, FT-IR) which confirm its molecular structure and electronic properties .

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

2. Anticancer Activity:

Several studies have reported the anticancer properties of hydrazones, including this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival and death .

3. Other Biological Activities:

Beyond antimicrobial and anticancer effects, hydrazones are known for a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and cardioprotective effects . These diverse activities make them promising candidates for drug development.

The biological activity of this compound is believed to stem from its ability to form stable complexes with metal ions, which can influence various cellular processes. Additionally, the compound can undergo redox reactions that may alter biochemical pathways within cells .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fluorenone derivatives, including this compound, demonstrated that it inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that this compound triggered apoptosis through reactive oxygen species (ROS) generation. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in cancerous cells .

Data Summary

属性

IUPAC Name |

fluoren-9-ylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUILAKOMIBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159757 | |

| Record name | Fluoren-9-one hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13629-22-6 | |

| Record name | 9H-Fluoren-9-one, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13629-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorenone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-9-one hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FLUORENONE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8P2VRA6LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 9-fluorenone hydrazone, and how have they been characterized?

A1: this compound (C13H10N2) boasts a distinct molecular structure. It consists of a fluorene moiety with a hydrazone group (C=NNH2) attached to the central carbon atom (position 9). [] This structure has been confirmed through various techniques, including single-crystal X-ray diffraction, which revealed that the molecule crystallizes in the monoclinic system with the space group P21. [] Furthermore, spectroscopic methods like 1H NMR, 13C NMR, DEPT-135 NMR, FT-IR, and UV-Vis have provided valuable insights into its structural and electronic characteristics. []

Q2: How do theoretical calculations contribute to our understanding of this compound?

A2: Computational chemistry plays a crucial role in understanding the properties of this compound. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have successfully predicted its structural parameters and electronic properties. [] These calculations also provide valuable insights into the molecule's vibrational frequencies, which are in good agreement with experimental FT-IR data. [] Additionally, time-dependent DFT (TD-DFT) calculations, both in the gas phase and various solvent systems using the polarizable continuum model (PCM), have been employed to simulate its electronic absorption spectra. []

Q3: Can you elaborate on the applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. Notably, it acts as a precursor in the nickel-catalyzed synthesis of 9-monoalkylated fluorenes. This reaction proceeds through the C-alkylation of this compound with alcohols in the presence of a nickel catalyst and t-BuOK as the base. [] The reaction exhibits good yields under relatively mild conditions, highlighting the synthetic utility of this compound.

Q4: Has this compound been incorporated into more complex molecular structures with interesting properties?

A4: Yes, researchers have successfully incorporated this compound into diarylethene derivatives. [] One such example involves the synthesis of a novel diarylethene containing a this compound Schiff base moiety. [] Interestingly, this compound exhibits excellent photochromism in its single crystalline phase, demonstrated by its ability to undergo reversible color changes upon irradiation with UV and visible light. [] This characteristic makes it a promising candidate for applications in optical data storage and photoswitching devices.

Q5: What analytical techniques have been crucial in studying the reactions and properties of this compound?

A5: Electrospray ionization mass spectrometry (ESI-MS) has proven to be a valuable tool for monitoring the progress of reactions involving this compound. [] For instance, its transformation into 9-fluorenone azine or its participation in reactions with other ketones to form asymmetrical azines can be readily followed using ESI-MS. [] This technique allows researchers to identify intermediates and products, providing insights into reaction mechanisms and pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。